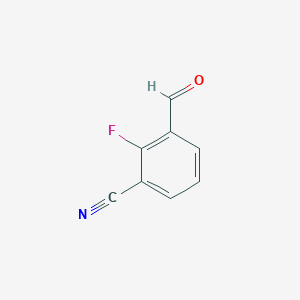

2-Fluoro-3-formylbenzonitrile

Vue d'ensemble

Description

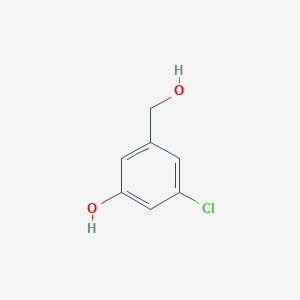

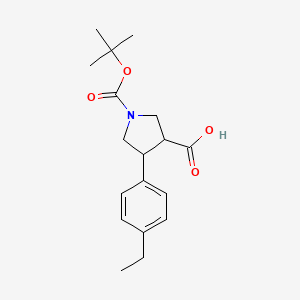

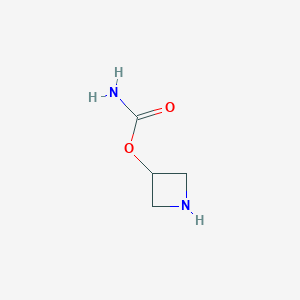

“2-Fluoro-3-formylbenzonitrile” is a chemical compound with the linear formula C8H4FNO . It has a molecular weight of 149.12 . It is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that similar compounds can be synthesized from o-methylphenol through a series of reactions including nitration, hydroxyl chlorination, fluorination, and oxidation .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 209.4°C at 760 mmHg . and 97% .

Applications De Recherche Scientifique

Structural and Electronic Properties

- Energetic and Structural Study: Research on 2-fluoro-3-formylbenzonitrile contributes to understanding its structural and electronic properties. Studies have investigated the standard molar enthalpies of formation, vapor-pressure, and thermodynamic properties, providing insights into its energetic behavior and potential applications in materials science and chemistry (Ribeiro da Silva et al., 2012).

Synthetic Chemistry Applications

- Synthesis of Novel Compounds: The compound has applications in the synthesis of various organic molecules. For instance, its derivatives have been utilized in synthesizing benzothienopyrimidines, demonstrating its utility in the field of heterocyclic chemistry (Bridges & Zhou, 1997).

- Halodeboronation of Aryl Boronic Acids: It is used in the halodeboronation of aryl boronic acids, showcasing its role in the development of scalable synthetic processes (Szumigala et al., 2004).

Materials Science

- Liquid Crystal Technology: The compound and its derivatives are important in the synthesis of materials with liquid-crystal properties. Research has shown that fluorine-substituted esters derived from it exhibit higher transition temperatures, indicating potential applications in display technologies and materials engineering (Kelly & Schad, 1984).

Medicinal Chemistry and Imaging

- Radiotracer Development: It is relevant in the preparation of radiotracers for positron emission tomography (PET) imaging. This illustrates its significance in the development of diagnostic tools in medicine (Lim et al., 2014).

Green Chemistry

- Fluorous Synthetic Route: It plays a role in green chemistry through the development of fluorous synthetic routes. This includes the synthesis of benzisoxazoles and benzoxazines, highlighting its utility in environmentally friendly chemical processes (Ang et al., 2013).

Spectroscopy and Molecular Studies

- Spectroscopic Studies: Its derivatives are studied for their spectroscopic properties, contributing to the understanding of molecular structures and behaviors (Kumar & Raman, 2017).

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mécanisme D'action

Target of Action

It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to the unique properties of the fluorine atom .

Mode of Action

It is known that fluorinated compounds can undergo various reactions such as nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

It is known that fluorinated compounds can influence a variety of biochemical pathways due to their ability to form stable bonds with many biological targets .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Analyse Biochimique

Biochemical Properties

2-Fluoro-3-formylbenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of various organic molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a CYP1A2 inhibitor, which suggests its potential role in modulating the activity of this enzyme . Additionally, this compound is known to interact with other biomolecules, affecting their biochemical pathways and reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can permeate the blood-brain barrier, indicating its potential effects on neuronal cells . Moreover, its high gastrointestinal absorption suggests that it can significantly affect the cells in the digestive system.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as CYP1A2, thereby modulating their activity . The compound’s ability to bind to specific proteins and enzymes results in changes in gene expression and enzyme activity, which in turn affects various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmospheric conditions at room temperature . Its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the stability of this compound can influence its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects . Studies have shown that there are threshold effects, where the impact of the compound becomes more pronounced at certain dosage levels. Toxicity and adverse effects at high doses are critical considerations in the use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding the metabolic pathways of this compound is essential for comprehending its biochemical and physiological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution mechanisms are crucial for determining the compound’s efficacy and impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise mechanisms of action and effects on cellular function.

Propriétés

IUPAC Name |

2-fluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYGFQMBUCLOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)

![[1-(3,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1465123.png)

![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1465132.png)

![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)